molecular formula C8H8F6N2O B13703698 2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13703698
M. Wt: 262.15 g/mol
InChI Key: FWSSGHFQOUWGIU-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hexafluoroisopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 1,3-dimethyl-5-pyrazole with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hexafluoroisopropanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazole: A precursor in the synthesis of the target compound.

    Hexafluoroisopropanol: Another component of the target compound, known for its unique chemical properties.

    Pyrazolynate: A related compound with similar structural features but different applications.

Uniqueness

2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the combination of the pyrazole ring and the hexafluoroisopropanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high stability and reactivity.

Properties

Molecular Formula

C8H8F6N2O

Molecular Weight

262.15 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H8F6N2O/c1-4-3-5(16(2)15-4)6(17,7(9,10)11)8(12,13)14/h3,17H,1-2H3

InChI Key

FWSSGHFQOUWGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)C

Origin of Product

United States

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